(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound “(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a heterocyclic derivative featuring a thiazolo-triazine-dione core fused with a benzylidene substituent. Its structure includes a phenyl group at position 6 and a 4-(heptyloxy)-3-methoxybenzylidene moiety at position 2, with a defined (Z)-configuration at the exocyclic double bond. This configuration is critical for maintaining molecular planarity and optimizing interactions in biological or material systems. The compound’s synthesis likely involves a condensation reaction between a thiazolo-triazine-dione precursor and a substituted benzaldehyde, followed by purification to isolate the (Z)-isomer, as seen in analogous syntheses of related derivatives .
Properties
Molecular Formula |
C26H27N3O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2Z)-2-[(4-heptoxy-3-methoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C26H27N3O4S/c1-3-4-5-6-10-15-33-20-14-13-18(16-21(20)32-2)17-22-25(31)29-26(34-22)27-24(30)23(28-29)19-11-8-7-9-12-19/h7-9,11-14,16-17H,3-6,10,15H2,1-2H3/b22-17- |
InChI Key |
ZIFCREVLEGHGAA-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and triazines. The key steps in the synthesis may involve:
Condensation Reactions: Combining substituted benzaldehydes with thiazole derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the thiazolo-triazine core through intramolecular cyclization.
Functional Group Modifications: Introduction of heptyloxy and methoxy groups through alkylation or etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolo-triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound belongs to a class of thiazolo-triazine-dione derivatives with variable benzylidene substituents. Below is a comparative analysis with structurally related compounds from the literature:
Thermodynamic and Electronic Properties
- This contrasts with the electron-withdrawing fluorine in ’s compound, which may alter reactivity in cycloaddition reactions .
Research Findings and Data Tables
Table 1: Substituent Effects on Calculated logP Values
Table 2: In Vitro Antimicrobial Activity (Hypothetical Data)
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| Target Compound | 12.5 | >50 |
| Compound from | 25.0 | >50 |
| Compound from | 6.25 | 25.0 |
Note: Data inferred from structural analogs in and .
Biological Activity
The compound (2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo[3,2-b][1,2,4]triazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The structural formula of the compound is characterized by a thiazole ring fused with a triazine moiety, which is known for its ability to interact with various biological targets. The presence of the heptyloxy and methoxy groups enhances its lipophilicity and may influence its biological interactions.
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazines exhibit significant anticancer activity. A study focusing on related compounds found that certain derivatives demonstrated potent effects against various cancer cell lines at concentrations as low as 10 µM without causing toxicity to normal cells .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazine Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Toxicity to Normal Cells |
|---|---|---|---|
| 2h | A549 (Lung) | 8 | No |
| 2i | HeLa (Cervical) | 10 | No |
| 10 | MCF-7 (Breast) | 12 | Yes |
Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazines have also been evaluated for their antimicrobial properties. In a study assessing their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain compounds exhibited notable antibacterial activity through inhibition of the enoyl-[acyl-carrier-protein] reductase (FabI), which is crucial for bacterial fatty acid synthesis .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 10 | S. aureus | 16 |
| 11 | E. coli | 32 |
| 35 | C. albicans | 32 |
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, thiazolo[3,2-b][1,2,4]triazines have shown promise in anti-inflammatory and analgesic applications. Compounds from this class have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation .
Case Study 1: Anticancer Screening
In a comprehensive screening of thiazolo[3,2-b][1,2,4]triazine derivatives against the NCI-60 cancer cell line panel, several compounds displayed significant cytotoxicity. Notably, compounds with specific substitutions on the triazine ring showed enhanced activity against leukemia and lung cancer cell lines .
Case Study 2: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazine derivatives demonstrated that modifications to the heptyloxy group could significantly alter antimicrobial potency. The most effective compounds were further analyzed through molecular docking studies to elucidate their binding interactions with FabI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
